molecular formula C17H30BNO4 B12940319 tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate

tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate

Cat. No.: B12940319
M. Wt: 323.2 g/mol
InChI Key: VLLPVOQTNBCNNH-JLHYYAGUSA-N
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Description

tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions typically yield biaryl compounds .

Scientific Research Applications

tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The dioxaborolane moiety, in particular, can form stable complexes with various substrates, facilitating reactions such as cross-coupling. The pyrrolidine ring and tert-butyl ester also contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl (E)-2-methyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct reactivity and stability. This makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C17H30BNO4

Molecular Weight

323.2 g/mol

IUPAC Name

tert-butyl (4E)-2-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H30BNO4/c1-12-9-13(11-19(12)14(20)21-15(2,3)4)10-18-22-16(5,6)17(7,8)23-18/h10,12H,9,11H2,1-8H3/b13-10+

InChI Key

VLLPVOQTNBCNNH-JLHYYAGUSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/2\CC(N(C2)C(=O)OC(C)(C)C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CC(N(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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